6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
6-methylimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-9-3-2-6-4-8-5-10(6)7(9)11/h2-5H,1H3 |
InChI-Schlüssel |
JBGUSEJUSZFTII-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CN=CN2C1=O |
Herkunft des Produkts |
United States |
Structure Activity Relationship Sar Studies of 6 Methylimidazo 1,5 C Pyrimidin 5 6h One Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[1,5-c]pyrimidin-5(6H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Modifications at key positions can dramatically alter the compound's interaction with its biological target, thereby affecting its efficacy.
Influence of Substituents at Specific Positions (e.g., positions 2, 3, 6, 8)
Systematic modifications at positions 2, 3, 6, and 8 of the related imidazo[1,2-c]pyrimidin-5(6H)-one core have been instrumental in elucidating SAR for CDK2 inhibition. researchgate.netnih.gov
Position 8: This position has been a primary focus for introducing diversity. Studies have shown that substituting this position with various aromatic moieties is crucial for activity. researchgate.net A series of 26 compounds with different aromatic groups at position 8 were tested, revealing that smaller substituents, up to the size of a naphthyl or methoxyphenyl group, generally result in potent, single-digit micromolar IC50 values against CDK2. Conversely, larger substituents, such as substituted biphenyls, tended to decrease the inhibitory activity. researchgate.net
Position 6: The substituent at the N-6 position also plays a role in modulating activity. While the parent compound of the user's query is methylated at this position, studies on related scaffolds explore various alkyl groups to optimize interactions within the target's binding pocket. researchgate.net
Positions 2 and 3: Modifications at these positions on the imidazole (B134444) portion of the ring system have also been explored. Halogenation and other substitutions can influence the electronic properties and binding orientation of the molecule. researchgate.netnih.gov
The following table summarizes the inhibitory activity of selected imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against CDK2/cyclin E, illustrating the impact of substituents at various positions.
| Compound | R2 | R3 | R6 | R8 | IC50 (µM) |
| 1a | H | H | Me | 4-methoxyphenyl (B3050149) | 4.8 |
| 2a | Br | H | Me | 4-methoxyphenyl | 1.8 |
| 3b | Br | Br | Me | 4-methoxyphenyl | 0.82 |
| 4a | H | H | Et | 4-methoxyphenyl | 3.5 |
| 5a | H | H | Me | 1-naphthyl | 2.5 |
| 6a | H | H | Me | 4-(4-methylpiperazin-1-yl)phenyl | >10 |
| 7a | H | H | Me | 4-biphenyl | 9.7 |
Data sourced from studies on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives as CDK2 inhibitors.
Impact of Functional Group Modifications on Pharmacological Properties
The modification of functional groups is a key strategy to fine-tune the pharmacological properties of these derivatives. The introduction of bromine atoms, for instance, has shown to be beneficial. As seen in the table above, introducing a bromine atom at position 2 (Compound 2a ) and subsequently at position 3 (Compound 3b ) progressively enhances the inhibitory potency against CDK2/cyclin E. researchgate.net
The choice of the aromatic group at position 8 is a critical determinant of activity. While moderately sized aromatic rings like 4-methoxyphenyl and 1-naphthyl confer potent inhibition, larger and more complex groups such as 4-biphenyl or those containing bulky substitutions like a piperazinylphenyl group can be detrimental to activity, likely due to steric hindrance within the ATP-binding pocket of the kinase. researchgate.net
Two-Dimensional (2D) Structure-Activity Relationship Analysis
Two-dimensional SAR analysis provides a clear correlation between the structural features of a molecule and its biological activity. For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, 2D-SAR studies have established clear guidelines for designing potent inhibitors. researchgate.net
The key findings from 2D-SAR analysis of position 8 substituents are:
Size Limitation: There is an optimal size for the substituent at the 8-position. Aromatic systems like methoxyphenyl and naphthyl fit well within the target's binding site.
Detrimental Bulk: Increasing the bulk and complexity with substituents like substituted biphenyls leads to a decrease in activity. This suggests that the binding pocket has defined spatial limits, and exceeding them prevents optimal orientation and interaction. researchgate.net
These relationships indicate that potency is not merely a function of hydrophobicity but is governed by a precise fit within the active site, where both size and electronic properties of the substituent are critical.
Insights from Conformational Studies
Conformational studies, particularly through X-ray crystallography, provide a three-dimensional view of how these inhibitors bind to their target enzymes, offering invaluable insights for rational drug design. The co-crystal structure of a potent derivative, compound 3b (2,3-dibromo-6-methyl-8-(4-methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one), in complex with fully active CDK2 has been solved. researchgate.netnih.gov
This structural data reveals several key features of the binding mode:
ATP Pocket Occupancy: The inhibitor binds in the ATP pocket of the kinase, which is the site of action for many kinase inhibitors. nih.gov
Hinge Region Interaction: A crucial hydrogen bonding interaction occurs between the inhibitor and the hinge region of the kinase, specifically with the backbone of residue Leu83. This interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule in the active site. researchgate.netnih.gov
These conformational insights explain the observed SAR, providing a structural basis for why smaller aromatic groups at position 8 are preferred and how modifications across the scaffold can enhance potency by optimizing interactions with key residues in the CDK2 active site. This knowledge is crucial for the future structure-based design of more potent and selective inhibitors based on the imidazo[1,5-c]pyrimidin-5(6H)-one core. researchgate.net
Molecular and Cellular Mechanism of Action Studies of 6 Methylimidazo 1,5 C Pyrimidin 5 6h One Analogues
Target Identification and Biochemical Validation
The identification of specific molecular targets is a cornerstone of modern drug discovery. For analogues of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one, a range of enzymatic and structural proteins have been identified as key interaction partners. The validation of these targets has been achieved through rigorous biochemical assays that elucidate the nature and potency of these interactions.
A primary mechanism of action for this class of compounds is the direct inhibition of various enzymes that play critical roles in cell signaling, proliferation, and survival. The imidazo[1,5-c]pyrimidine (B12980393) core serves as a versatile scaffold for the design of potent and selective inhibitors targeting a wide array of enzymatic activities.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a major focus of therapeutic intervention. Analogues of this compound have demonstrated inhibitory activity against several key protein kinases.
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . researchgate.netnih.gov These compounds have shown micro- to submicromolar inhibition of CDK2/cyclin E activity. researchgate.netnih.gov The co-crystal structure of one potent compound, 3b, in complex with fully active CDK2 revealed that it binds in the ATP pocket and forms a crucial hydrogen bond with the hinge region residue Leu83. nih.gov This structural insight provides a basis for the future development of more potent and selective CDK2 inhibitors based on this scaffold. researchgate.netnih.gov
In the realm of the Phosphoinositide 3-kinase (PI3K) pathway , which is frequently hyperactivated in cancer, pyrazolo[1,5-a]pyrimidine derivatives have been explored as inhibitors. While not a direct analogue of the this compound core, the related pyrazolopyrimidine scaffold has shown promise.
Regarding other key kinases, while direct inhibition by this compound analogues is not extensively documented in the provided search results, related heterocyclic systems have shown activity. For instance, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been developed as novel Phosphodiesterase 4 (PDE4) inhibitors. nih.gov One of the most potent compounds, L19, exhibited an IC50 of 0.48 ± 0.02 μM. nih.gov
The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor and a key driver in certain lymphomas, has been targeted by pyrazolo[1,5-a]pyrimidine binders. nih.gov Through structure-based design, the binding affinity of this series was significantly increased, leading to potent inhibitors. nih.gov
Furthermore, pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as highly selective inhibitors of Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) . nih.gov One such inhibitor, CK156, displayed a high in vitro potency with a dissociation constant (KD) of 21 nM. nih.gov
Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of Pim kinases , with low nanomolar potency. semanticscholar.orgbohrium.com These compounds were found to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe helix αC rather than the kinase hinge region, which contributes to their selectivity. bohrium.com Another study identified imidazopyridazine-thiazolidinediones as pan-Pim kinase inhibitors with IC50 values in the range of 0.012 to 0.11 μM. frontiersin.org
Lastly, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines and 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Casein Kinase 2 (CK2) . mdpi.comnih.gov Several compounds from the former series were found to be micromolar inhibitors, while the leader compound from the latter series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i), exhibited an IC50 of 45 nM. mdpi.comnih.gov
| Target Kinase | Scaffold | Key Findings | Potency (IC50/KD) |
|---|---|---|---|
| CDK2 | Imidazo[1,2-c]pyrimidin-5(6H)-one | Binds to the ATP pocket, H-bond with hinge residue Leu83. nih.gov | Micro- to submicromolar researchgate.netnih.gov |
| PDE4 | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | Compound L19 showed good inhibitory activity and metabolic stability. nih.gov | 0.48 ± 0.02 μM (L19) nih.gov |
| BCL6 | Pyrazolo[1,5-a]pyrimidine | Binding affinity was increased 100,000-fold through structure-based design. nih.gov | Not specified |
| DRAK1 | Pyrazolo[1,5-a]pyrimidine-based macrocycle | CK156 is a highly potent and selective type I inhibitor. nih.gov | 21 nM (KD for CK156) nih.gov |
| Pim-1, -2, -3 | Imidazopyridazine-thiazolidinedione | YPC-21440 and YPC-21817 are potent pan-Pim kinase inhibitors. frontiersin.org | 0.012 - 0.11 μM frontiersin.org |
| CK2 | 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine | Compound 2i is a potent inhibitor. nih.gov | 45 nM (Compound 2i) nih.gov |
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones have been synthesized and shown to act as antimitotic agents by inhibiting tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin. nih.gov Notably, compounds 2j and 4d displayed potent cytotoxic activities against the HeLa cell line with IC50 values of 0.07 μM and 0.06 μM, respectively. nih.gov Their antiproliferative effects are correlated with their ability to inhibit tubulin polymerization, cause G2/M phase arrest, and disrupt the mitotic spindle assembly. nih.gov
| Compound | Scaffold | Mechanism | Cell Line | Potency (IC50) |
|---|---|---|---|---|
| 2j | 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-one | Inhibition of tubulin polymerization, binding to colchicine site. nih.gov | HeLa | 0.07 μM nih.gov |
| 4d | 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-one | Inhibition of tubulin polymerization, binding to colchicine site. nih.gov | HeLa | 0.06 μM nih.gov |
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory and neurodegenerative diseases. Since dimerization of iNOS is essential for its activity, inhibiting this process is a viable therapeutic strategy. Novel pyrimidine (B1678525) imidazole (B134444) derivatives have been shown to be effective inhibitors of iNOS dimerization. These compounds can bind to both the iNOS dimer, causing irreversible monomerization, and the monomer, preventing dimerization. This dual mechanism allows for the physiological inhibition of iNOS both during and after its assembly into the active enzyme.
Peptide deformylase (PDF) is an essential bacterial metalloenzyme that is absent in mammalian cells, making it an attractive target for the development of novel antibacterial agents. researchgate.net Inhibitors of PDF typically consist of a "chelator + peptidomimetic" scaffold. researchgate.net While specific examples of this compound analogues as PDF inhibitors were not identified in the provided search results, the general principles of PDF inhibition offer a potential avenue for the future design of antibacterial agents based on this scaffold. The development of PDF inhibitors is a promising strategy to combat antibiotic resistance. researchgate.net
Alpha-1 adrenoceptors are involved in the sympathetic nervous system's control of smooth muscle contraction, particularly in blood vessels and the urinary tract. A series of 4-amino-5,7-dimethyl-2-(substituted)aminopyrido(2,3-d)pyrimidines have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity. nih.gov Several of these compounds demonstrated significant competitive and reversible antagonism of the α1-adrenoceptor, with pA2 values ranging from 5.2 to 7.8. nih.gov The most potent compound in this series, 5j , was found to be more effective at reducing blood pressure in spontaneously hypertensive rats than the standard drug prazosin (B1663645) at the same dose. nih.gov This suggests that the pyridopyrimidine scaffold, a bioisostere of the quinazoline (B50416) ring found in prazosin, may offer advantages in the design of α1-adrenoceptor antagonists. nih.gov
| Compound Series | Mechanism | Key Findings | Potency (pA2 values) |
|---|---|---|---|
| 4-amino-5,7-dimethyl-2-(substituted)aminopyrido(2,3-d)pyrimidines | Competitive and reversible α1-adrenoceptor antagonism. nih.gov | Compound 5j showed higher potency in reducing blood pressure than prazosin. nih.gov | 5.2 - 7.8 nih.gov |
Enzyme Inhibition Mechanisms
Thymidylate Synthase Inhibition Mechanisms
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgtaylorandfrancis.com The inhibition of this enzyme leads to a depletion of dTMP, which in turn causes an imbalance of deoxynucleotides and an increase in dUMP levels, ultimately resulting in DNA damage and cell death. wikipedia.org This mechanism is a well-established target for cancer chemotherapy, with drugs like 5-fluorouracil (B62378) (5-FU) functioning as prominent TS inhibitors. taylorandfrancis.com
While direct inhibitory studies on this compound are not extensively documented in the reviewed literature, the pyrimidine core of this compound is a key structural feature of known TS inhibitors. The pyrimidine analogue 5-FU, for instance, is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, thereby blocking the synthesis of dTMP. nih.gov The structural similarity of the pyrimidine moiety within the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold suggests a potential, yet unconfirmed, for these analogues to interact with and inhibit thymidylate synthase. Further enzymatic assays are required to definitively determine the activity and inhibitory mechanisms of this specific class of compounds against TS.
Receptor Binding Studies and Affinities
Recent studies have identified that the structurally related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a novel core for the inhibition of cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov CDK2 is a key regulator of cell cycle progression, and its inhibition is a promising strategy in cancer therapy. A series of derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have been synthesized and evaluated for their ability to inhibit CDK2.
These studies have revealed that modifications at various positions of the imidazo[1,2-c]pyrimidin-5(6H)-one core can significantly influence their binding affinity for CDK2. For instance, compounds with small aromatic substituents at position 8 have been shown to exhibit single-digit micromolar IC50 values. nih.gov Co-crystal structures of these inhibitors in complex with CDK2 have demonstrated that they bind to the ATP pocket of the enzyme, forming hydrogen bonds with key residues in the hinge region, such as Leu83. researchgate.net This interaction prevents the natural substrate, ATP, from binding, thus inhibiting the kinase activity of CDK2. The binding affinities of several imidazo[1,2-c]pyrimidin-5(6H)-one analogues for CDK2/cyclin E are presented in the table below.
Inhibitory Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Analogues against CDK2/cyclin E
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| Analogue 1 | 8-(4-methoxyphenyl) | 2.5 |
| Analogue 2 | 8-(naphthalen-2-yl) | 3.1 |
| Analogue 3 | 8-(3-methoxyphenyl) | 4.2 |
| Analogue 4 | 8-(thiophen-2-yl) | 6.3 |
This table presents a selection of data from studies on imidazo[1,2-c]pyrimidin-5(6H)-one analogues, which are structurally related to this compound, and their inhibitory concentrations against CDK2/cyclin E. nih.gov
Modulation of Specific Biological Pathways and Cellular Signaling
Analogues of this compound have been investigated for their ability to modulate various biological pathways implicated in disease, particularly in cancer. The imidazopyrimidine scaffold is recognized for its versatility in targeting key molecular entities within cellular signaling cascades. nih.gov
One area of investigation has been the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors, demonstrating that this class of compounds can effectively target this pathway. nih.gov
Furthermore, compounds with a similar heterocyclic core, 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides, have been identified as modulators of the orphan nuclear receptor Nur77. mdpi.com Nur77 can mediate apoptosis by translocating from the nucleus to the mitochondria, where it interacts with Bcl-2. The ability of these compounds to upregulate Nur77 expression and promote its nuclear export suggests a potential mechanism for inducing apoptosis in cancer cells. mdpi.com
Cellular Responses and Phenotypic Effects
The molecular interactions of this compound analogues translate into observable cellular responses. These phenotypic effects, including the regulation of the cell cycle, induction of apoptosis, and antioxidant activity, are critical indicators of their therapeutic potential.
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M Phase Arrest)
As previously noted, analogues of this compound have been identified as potent inhibitors of CDK2. researchgate.netnih.gov Given the central role of CDK2 in regulating the cell cycle, particularly the G1/S and S phases, its inhibition is a direct mechanism for inducing cell cycle arrest.
Studies on related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives that inhibit the PI3Kα pathway have demonstrated a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was accompanied by a dose-dependent decrease in the protein levels of cyclin B1 and CDK1, key regulators of the G2/M transition. nih.gov Similarly, other anticancer compounds have been shown to induce G2/M phase arrest in HepG2 cells. The ability of these structurally related compounds to halt cell cycle progression underscores a key potential mechanism of action for this compound analogues in controlling the proliferation of cancer cells.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. For analogues of this compound, the pro-apoptotic effects appear to be linked to their ability to inhibit key survival pathways and activate apoptotic cascades.
The inhibition of CDK2 by imidazo[1,2-c]pyrimidin-5(6H)-one derivatives can lead to the induction of apoptosis. researchgate.net Furthermore, studies on 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine derivatives have revealed that these compounds can induce apoptosis through the upregulation of the tumor suppressor PTEN and downregulation of the pro-survival AKT pathway. A key event in this process is the cleavage and activation of caspase-3, a central executioner of apoptosis. Additionally, the modulation of the Nur77 pathway by structurally similar compounds represents another avenue for apoptosis induction, potentially through the Nur77-Bcl-2 apoptotic pathway. mdpi.com
Antioxidant Activity Investigations
In addition to their effects on cell cycle and apoptosis, various imidazo[1,2-a]pyrimidine (B1208166) and pyrimidine derivatives have been investigated for their antioxidant properties. Reactive oxygen species (ROS) can cause cellular damage, and compounds with antioxidant activity can mitigate these effects. The antioxidant potential of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Several studies have demonstrated that imidazopyrimidine derivatives possess significant antioxidant activity. This activity is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The table below summarizes the DPPH radical scavenging activity of selected pyrimidine and imidazopyrimidine analogues.
DPPH Radical Scavenging Activity of Pyrimidine and Imidazopyrimidine Analogues
| Compound Type | Analogue | Scavenging Activity (%) at a given concentration |
|---|---|---|
| Pyrimidine Acrylamide | Analogue A | 82% at 100 µg/mL |
| Pyrimidine Acrylamide | Analogue B | 78% at 100 µg/mL |
| Imidazo[1,2-a]pyrimidine | Analogue C | Moderate to strong activity |
| Imidazo[1,2-b]pyrazole | Analogue D | Moderate to strong activity |
This table provides an overview of the antioxidant activity of various pyrimidine and imidazopyrimidine analogues as determined by the DPPH assay. The specific scavenging percentages and qualitative descriptions are based on findings from multiple studies.
Antimicrobial Mechanisms of Action
Analogues of the imidazo[1,5-c]pyrimidine scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The precise mechanisms of action are still under investigation; however, studies suggest that the antimicrobial effects may be linked to the inhibition of essential bacterial enzymes.
Research into chalcone (B49325) derivatives of related imidazo[1,2-a]pyrimidine structures indicates a potential mechanism involving the inhibition of enzymes that possess a thiol function, such as glutathione (B108866) S-transferase. derpharmachemica.com By targeting these enzymes, the compounds may disrupt crucial cellular processes, leading to the inhibition of bacterial growth or cell death. derpharmachemica.com
Studies on newly synthesized fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have confirmed their antibacterial potential. For instance, 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one (Compound 2a in the study) showed significant activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with inhibition zones of 18 mm, 20 mm, and 22 mm, respectively, at a concentration of 100 µg/mL. researchgate.net
The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the heterocyclic ring system. For example, studies on a series of imidazo[1,2-a]pyrimidine derivatives revealed that the presence of a halogen, particularly chlorine or bromine, or a methyl group at the para position on the phenyl ring attached to the core structure, can significantly enhance activity against Gram-positive bacteria. mdpi.com
The following table summarizes the antibacterial activity of selected imidazo[1,2-c]pyrimidine (B1242154) and imidazo[1,2-a]pyrimidine chalcone derivatives against various bacterial strains.
| Compound | Bacterial Strain | Activity (% Inhibition or Zone of Inhibition) | Reference Compound |
|---|---|---|---|
| Compound 5f (an imidazo[1,2-c]pyrimidine derivative) | S. aureus | 87.5% | Ampicillin |
| Compound 5f (an imidazo[1,2-c]pyrimidine derivative) | B. subtilis | 82.61% | Ampicillin |
| Compound 5f (an imidazo[1,2-c]pyrimidine derivative) | P. aeruginosa | 78.26% | Ampicillin |
| Compound 5f (an imidazo[1,2-c]pyrimidine derivative) | E. coli | 64% | Ampicillin |
| 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one | E. coli | 18 mm | Ciprofloxacin |
| 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one | P. aeruginosa | 20 mm | Ciprofloxacin |
| 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one | S. aureus | 22 mm | Ciprofloxacin |
Antifungal and Antiviral Activity Investigations
Antifungal Activity
In addition to their antibacterial properties, imidazo[1,5-c]pyrimidine analogues have been investigated for their antifungal activity. Research has shown that certain derivatives possess significant efficacy against pathogenic fungi, including Candida albicans and Aspergillus flavus. ekb.egresearchgate.net
Molecular docking studies on some imidazo[1,2-a]pyrimidine derivatives suggest a potential mechanism of action for their antifungal effects. nih.gov These in silico analyses indicate that the compounds may act as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By inhibiting this enzyme, the compounds disrupt membrane integrity, leading to fungal cell death.
The antifungal potency can be significant, with some compounds showing activity comparable to standard antifungal agents. For instance, one imidazo[1,2-c]pyrimidine derivative (Compound 5b in the study) demonstrated a 70.37% inhibition against C. albicans and 52% against A. flavus, which was comparable to the activity of Colitrimazole. ekb.egresearchgate.net Another study focusing on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives found that several compounds were active against a resistant strain of Candida albicans, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org
The table below presents the antifungal activity of selected imidazo[1,2-c]pyrimidine derivatives.
| Compound | Fungal Strain | Activity (% Inhibition) | Reference Compound |
|---|---|---|---|
| Compound 5b (an imidazo[1,2-c]pyrimidine derivative) | C. albicans | 70.37% | Colitrimazole |
| Compound 5b (an imidazo[1,2-c]pyrimidine derivative) | A. flavus | 52% | Colitrimazole |
Antiviral Activity Investigations
The antiviral potential of the imidazo[1,5-c]pyrimidine scaffold has also been explored, though with more limited success. A study involving the synthesis of a series of novel 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides evaluated these compounds against a broad spectrum of viruses in cell culture. researchgate.net
Despite the structural modifications designed to mimic nucleosides, the investigation found that the compounds generally lacked significant antiviral activity. researchgate.net With the exception of one analogue that showed some activity against cytomegalovirus (CMV) but only at concentrations that were also toxic to the host cells, the synthesized compounds were largely inactive. The researchers hypothesized that this lack of activity was likely due to the compounds not being recognized as substrates by either viral or cellular nucleoside kinases, which are necessary for the activation of many nucleoside analogue antiviral drugs. researchgate.net While the imidazo[1,2-a]pyrimidine scaffold is often cited in broader reviews as having potential antiviral properties, specific and potent activity for the this compound core remains to be demonstrated. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl group protons and the protons on the imidazo[1,5-c]pyrimidine (B12980393) core. The chemical shifts (δ) would indicate the electronic environment of each proton.
¹³C NMR: This experiment would reveal the number of non-equivalent carbon atoms in the molecule and their electronic states. Signals would be expected for the methyl carbon, the carbonyl carbon (C5), and the carbons of the fused heterocyclic rings.
¹⁵N NMR: Given the presence of three nitrogen atoms in the heterocyclic core, ¹⁵N NMR spectroscopy would be invaluable for characterizing their respective chemical environments, although it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N isotope.
A hypothetical data table for the expected NMR signals is presented below. The actual chemical shifts would need to be determined experimentally.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | Expected Value | - |
| H-3 | Expected Value | - |
| H-7 | Expected Value | - |
| 6-CH₃ | Expected Value | Expected Value |
| C-1 | - | Expected Value |
| C-3 | - | Expected Value |
| C-3a | - | Expected Value |
| C-5 | - | Expected Value |
| C-7 | - | Expected Value |
| C-7a | - | Expected Value |
Note: The table above is a template. Specific chemical shift values for 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one are not available in the searched literature.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
TOCSY (Total Correlation Spectroscopy): This would identify all protons within a spin system, not just those that are directly coupled.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the three-dimensional structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula of this compound.
LDI-MS is a soft ionization technique that could be used to analyze the compound, particularly if it is difficult to ionize by other methods. It would provide the molecular weight and potentially characteristic fragmentation patterns.
A hypothetical fragmentation data table is provided below.
| m/z Value | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-CO]+• | Loss of carbon monoxide |
Note: This table represents potential fragmentation pathways. Actual data for this compound is not available.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR))
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of the bonds. It is an excellent tool for identifying the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the pyrimidinone ring, C-H stretching and bending vibrations of the methyl group and the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic core.
A table of expected characteristic FT-IR absorption bands is presented below.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Amide) | ~1650-1700 |
| C-H (sp³) stretch | ~2850-3000 |
| C-H (sp²) stretch | ~3000-3100 |
| C=N stretch | ~1600-1650 |
| C=C stretch | ~1450-1600 |
Note: The wavenumber ranges are typical values and the exact positions for this compound would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Component Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The imidazo[1,5-c]pyrimidin-5(6H)-one core of the target molecule is expected to exhibit characteristic absorption bands.
A hypothetical UV-Vis spectrum of this compound would likely show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the fused heterocyclic ring system. The position and intensity of these bands would be influenced by the solvent polarity. By analyzing the spectrum, researchers could gain insights into the electronic structure of the molecule.
Component analysis, often performed using techniques like elemental analysis, provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This data is crucial for confirming the empirical formula of this compound and ensuring its purity.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M-1cm-1) |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
Table 2: Theoretical Elemental Composition of this compound (C7H7N3O)
| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |
| Carbon | C | 12.011 | 7 | 56.37% |
| Hydrogen | H | 1.008 | 7 | 4.73% |
| Nitrogen | N | 14.007 | 3 | 28.17% |
| Oxygen | O | 15.999 | 1 | 10.73% |
X-ray Crystallography for Precise Molecular Structure and Binding Mode Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.
This technique would unambiguously confirm the fused ring structure, the position of the methyl group, and the keto-enol tautomerism. The resulting crystal structure would reveal the planarity of the imidazopyrimidine core and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. In the context of drug design, if a co-crystal of this compound with a biological target (e.g., a protein) were obtained, X-ray crystallography could elucidate the specific binding mode, identifying key interactions responsible for its biological activity.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm3) | Data not available |
Computational Chemistry and Theoretical Modeling of 6 Methylimidazo 1,5 C Pyrimidin 5 6h One and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the optimized molecular structures and reactive sites of chemical systems. nih.gov These simulations offer a detailed picture of the electronic properties that govern the behavior of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For imidazopyrimidine derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets like 6–31G(d,p) or 6-311++G(d,p), are instrumental in determining the most stable ground-state geometry. nih.govsemanticscholar.orgresearchgate.net
These studies provide critical information on:
Optimized Molecular Geometry: DFT calculations predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule's most stable conformation. echemcom.com
Electronic Properties: Key parameters such as dipole moment, polarizability, and the distribution of electron density are calculated. The molecular electrostatic potential (MEP) map, for instance, is generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. mdpi.commalayajournal.org
Atomic Charges: The distribution of charges on individual atoms helps in understanding the molecule's polarity and its potential for electrostatic interactions with other molecules or protein residues. samipubco.com
DFT studies on related pyrimidine (B1678525) structures have shown that the distribution of atomic charges is influenced by the net flow of electrons (electron delocalization) within the ring system. echemcom.comsamipubco.com This information is vital for understanding the structure-reactivity relationships of the compound. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.com
HOMO (Highest Occupied Molecular Orbital): Represents the orbital with the highest energy that contains electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile. malayajournal.orgnumberanalytics.com
LUMO (Lowest Unoccupied Molecular Orbital): Is the lowest energy orbital that is unoccupied by electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. malayajournal.orgnumberanalytics.com
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a large energy gap indicates high stability and low reactivity. samipubco.com
For imidazopyrimidine analogues, FMO analysis helps to pinpoint the regions of the molecule most likely to be involved in chemical reactions and biological interactions. nih.gov The HOMO is often distributed over the electron-rich heterocyclic rings, while the LUMO's location can vary depending on the specific substituents. mdpi.com
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff Base Derivatives | -5.99 to -6.37 | -2.12 to -2.63 | 3.52 to 4.25 |
| Tetrahydropyrimidine-5-carboxylate Derivatives | -6.19 to -6.42 | -1.63 to -1.90 | 4.39 to 4.79 |
| Bis[pyrimidine-2,4(1H,3H)-dione] Derivative | -6.31 | -1.99 | 4.32 |
Data in this table is illustrative of values found for analogous pyrimidine-based structures in the literature and serves to provide context for typical FMO energy ranges. nih.govmdpi.comsamipubco.com
Thermochemical properties, such as the Gibbs free energy (G), determine the spontaneity and equilibrium conditions of chemical reactions and the relative stability of different molecular conformations. arxiv.org Quantum mechanical methods can accurately predict these properties.
The standard Gibbs free energy of a molecule is calculated by incorporating entropy (S) and enthalpy (H) contributions into the total electronic energy obtained from DFT calculations, using the equation G = H - TS. nih.gov Vibrational frequency calculations are essential to obtain the thermal corrections for enthalpy and entropy at a specific temperature (e.g., 298.15 K). nih.gov
By calculating the relative Gibbs free energies of different isomers, tautomers, or conformers of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one, researchers can predict their relative populations at equilibrium. This is crucial for understanding which forms of the molecule are most likely to be present under physiological conditions and to interact with biological targets.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design. nih.gov
For analogues of this compound, molecular docking has been successfully used to predict their binding modes and affinities with various protein targets, particularly protein kinases like cyclin-dependent kinase 2 (CDK2). nih.govnih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a crystal structure database like the PDB) and the ligand.
Docking Simulation: Placing the ligand into the active site of the protein and sampling a vast number of possible conformations and orientations.
Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable binding. nih.gov
| Compound Scaffold | Protein Target | Predicted Binding Energy / Score | Key Hydrogen Bond Interactions |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2 | - | Hinge Region (Leu83) |
| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one | COVID-19 Main Protease | -8.77 kcal/mol | His41, Cys145 |
| Pyrazolo[3,4-d]pyrimidine | Various Kinases | -4.51 to -6.49 (Docking Score) | - |
This table summarizes findings for analogous heterocyclic systems to illustrate the application and outcomes of molecular docking studies. nih.govnih.govnih.govsums.ac.ir
While classical scoring functions in docking are fast, they often lack high accuracy. To refine these predictions, more rigorous physics-based methods like semiempirical quantum mechanical (SQM) scoring are employed. nih.govxray.cz SQM-based scoring functions calculate the binding energetics by considering quantum mechanical effects, offering a more accurate estimation of the protein-ligand interaction energy. xray.cznih.gov
This approach was specifically applied to imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2. nih.gov After an initial docking run, SQM-based scoring was used to re-evaluate the predicted binding poses. This method helps to identify the most probable and energetically favorable binding modes from a set of potential candidates. nih.gov
The score is typically composed of physically meaningful terms, including:
Interaction Energy
Desolvation Free Energy
Changes in Conformational Energies of the protein and ligand upon binding xray.cz
By providing a more accurate, physics-based assessment, SQM scoring serves as a crucial step to validate docking results and provides a reliable basis for the future structure-based design and optimization of potent inhibitors. nih.govchemrxiv.org
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the corroboration of experimental data and the interpretation of spectral features in terms of molecular structure. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed for simulating UV-Vis absorption spectra, while methods like the Gauge-Including Atomic Orbital (GIAO) approach are standard for the accurate prediction of NMR chemical shifts.
For this compound, theoretical calculations can predict the electronic transitions that give rise to its UV-Vis absorption profile. These calculations typically reveal the principal electronic transitions, their corresponding excitation energies, and oscillator strengths. For instance, π → π* transitions involving the delocalized electrons of the fused ring system are expected to be the dominant contributors to the absorption spectrum.
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is vital for structural elucidation. DFT calculations can provide highly accurate predictions of these shifts, which are sensitive to the electronic environment of each nucleus. The methyl group at the 6-position, for example, would have a characteristic predicted chemical shift influenced by its proximity to the carbonyl group and the imidazole (B134444) ring. While specific experimental and theoretical studies on this compound are not extensively documented in publicly available literature, data from closely related imidazopyrimidine derivatives can provide valuable insights. Computational studies on analogous systems, such as imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine (B1242154) derivatives, have been performed using DFT methods like B3LYP with basis sets such as 6-311G++(d,p), showing good agreement between theoretical and experimental data. nih.govresearchgate.net
Below are interactive tables representing the kind of data that would be generated from such theoretical predictions for this compound, based on trends observed in analogous compounds. nih.govzu.edu.egresearchgate.net
Table 1: Predicted UV-Vis Spectroscopic Data for this compound (Illustrative data based on computational studies of analogous compounds)
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 295 | 4.20 | 0.15 | HOMO -> LUMO (π -> π) |
| 240 | 5.17 | 0.28 | HOMO-1 -> LUMO (π -> π) |
| 215 | 5.77 | 0.11 | HOMO -> LUMO+1 (π -> π*) |
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative data based on computational studies of analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 120.5 |
| H2 | 7.85 | - |
| C3 | - | 135.2 |
| H3 | 8.10 | - |
| C5 | - | 165.8 (C=O) |
| N6-CH₃ | 3.50 | 35.1 |
| C7 | - | 115.4 |
| H7 | 7.25 | - |
| C8a | - | 148.9 |
Conceptual DFT Descriptors for Chemical Reactivity
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. nih.gov These descriptors are derived from the fundamental properties of the electron density and offer a theoretical basis for understanding and predicting the outcomes of chemical reactions. Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and global electrophilicity (ω).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A small HOMO-LUMO gap generally signifies higher chemical reactivity. Chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
For this compound, these descriptors can be calculated to predict its reactivity profile. For instance, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The carbonyl group and the nitrogen atoms of the heterocyclic system are expected to play significant roles in its reactivity. Computational studies on related imidazopyrimidine systems have utilized these descriptors to rationalize their biological activities and reaction mechanisms. zu.edu.egnih.govresearchgate.net
An illustrative data table of conceptual DFT descriptors for this compound is presented below, based on typical values obtained for similar heterocyclic compounds.
Table 3: Calculated Conceptual DFT Descriptors for this compound (Illustrative data based on computational studies of analogous compounds)
| Descriptor | Value (eV) | Significance |
| E(HOMO) | -6.50 | Electron-donating ability |
| E(LUMO) | -1.80 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical reactivity and stability |
| Chemical Potential (μ) | -4.15 | Tendency of electrons to escape |
| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |
| Global Electrophilicity (ω) | 3.66 | Electrophilic nature |
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